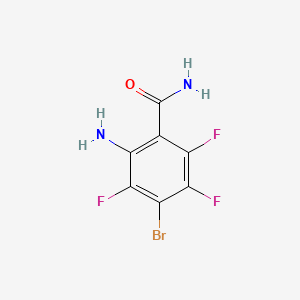
3-(Ethylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyridine derivative with an ethylthiolate anion. For example, 3-chloropyridine can be reacted with sodium ethylthiolate under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Ethylthio)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 3-(Ethylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyridine: Similar structure but with a methyl group instead of an ethylthio group.
3-Phenylpyridine: Features a phenyl group at the third position.
3-(Methylthio)pyridine: Contains a methylthio group instead of an ethylthio group.
Uniqueness
3-(Ethylthio)pyridine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties such as increased lipophilicity and the ability to undergo specific oxidation reactions. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H9NS |
|---|---|
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
3-ethylsulfanylpyridine |
InChI |
InChI=1S/C7H9NS/c1-2-9-7-4-3-5-8-6-7/h3-6H,2H2,1H3 |
Clave InChI |
JAGVCPHIQXGPHB-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)


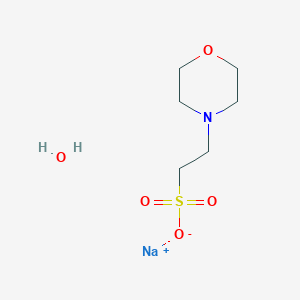

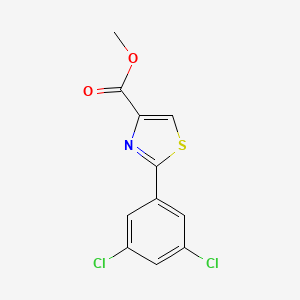
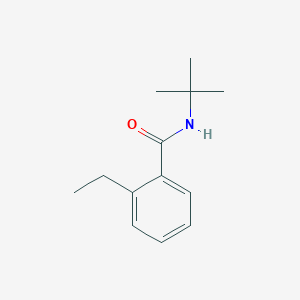
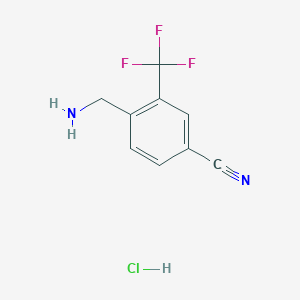

![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)


